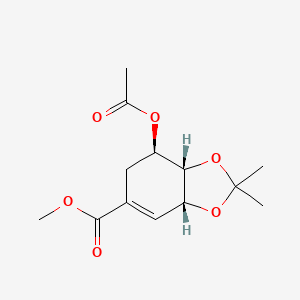
(3R,4S,5R)-7-(Acetyloxy)-3a,6,7,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxole-5-carboxylic Acid Methyl Ester; (3R,4S,5R)-5-Hydroxy-3,4-(isopropylidenedioxy)-1-cyclohexene-1-carboxylic Acid Methyl Ester Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3R,4S,5R)-7-(Acetyloxy)-3a,6,7,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxole-5-carboxylic Acid Methyl Ester; (3R,4S,5R)-5-Hydroxy-3,4-(isopropylidenedioxy)-1-cyclohexene-1-carboxylic Acid Methyl Ester Acetate is a complex organic molecule with potential applications in various fields of science and industry. This compound features multiple functional groups, including ester, hydroxyl, and acetyloxy groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the benzodioxole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the acetyloxy group: This step often involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.
Esterification: The carboxylic acid group is converted to its methyl ester form using methanol and an acid catalyst.
Formation of the isopropylidenedioxy group: This involves the reaction of the hydroxyl groups with acetone under acidic conditions to form the cyclic acetal.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester groups will produce alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biochemical pathways involving ester and acetal groups.
Medicine: Potential use as a drug or drug precursor due to its multiple functional groups.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with enzymes or receptors through its functional groups, leading to modulation of biochemical pathways. The acetyloxy and ester groups can undergo hydrolysis, releasing active metabolites that exert their effects on molecular targets.
相似化合物的比较
Similar Compounds
(3R,4S,5R)-7-(Acetyloxy)-3a,6,7,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester: Similar structure but with an ethyl ester instead of a methyl ester.
(3R,4S,5R)-5-Hydroxy-3,4-(isopropylidenedioxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds. This makes it a valuable molecule for research and industrial applications.
属性
分子式 |
C13H18O6 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC 名称 |
methyl (3aR,7R,7aS)-7-acetyloxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C13H18O6/c1-7(14)17-9-5-8(12(15)16-4)6-10-11(9)19-13(2,3)18-10/h6,9-11H,5H2,1-4H3/t9-,10-,11+/m1/s1 |
InChI 键 |
QUCISDCTZZNDBF-MXWKQRLJSA-N |
手性 SMILES |
CC(=O)O[C@@H]1CC(=C[C@@H]2[C@H]1OC(O2)(C)C)C(=O)OC |
规范 SMILES |
CC(=O)OC1CC(=CC2C1OC(O2)(C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















